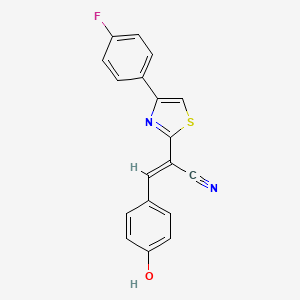

(E)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile

Description

(E)-2-(4-(4-Fluorophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile (referred to as Compound 10a in ) is a heterocyclic acrylonitrile derivative characterized by a thiazole core substituted with a 4-fluorophenyl group and an acrylonitrile moiety linked to a 4-hydroxyphenyl group. Its synthesis typically involves condensation reactions between substituted thiazole precursors and acrylonitrile derivatives under basic conditions. The compound exhibits notable antibacterial activity against Staphylococcus aureus, as demonstrated in antimicrobial assays . The presence of the 4-hydroxyphenyl group may enhance its biological interactions, while the fluorophenyl substituent contributes to its electronic and steric properties.

Properties

IUPAC Name |

(E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11FN2OS/c19-15-5-3-13(4-6-15)17-11-23-18(21-17)14(10-20)9-12-1-7-16(22)8-2-12/h1-9,11,22H/b14-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJTVQDUUEMDNTM-NTEUORMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.

Formation of the Acrylonitrile Moiety: The acrylonitrile group can be formed via a Knoevenagel condensation reaction between an aldehyde and a nitrile compound in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products

Oxidation: Formation of quinones from the hydroxyphenyl group.

Reduction: Formation of primary amines from the nitrile group.

Substitution: Introduction of various substituents onto the fluorophenyl ring.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry :

- The compound has been investigated for its potential anticancer properties. Thiazole derivatives are known to inhibit specific enzymes or pathways involved in cancer cell proliferation. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology.

-

Biological Studies :

- It is employed in studies to understand interactions with biological macromolecules like proteins and DNA. These interactions can elucidate the compound's mechanism of action and its role in cellular processes.

-

Chemical Biology :

- The compound serves as a probe to study cellular processes and signaling pathways. Its unique structure allows it to interact with various molecular targets, making it valuable for understanding complex biological systems.

-

Industrial Applications :

- There is potential for this compound in the development of new materials with specific electronic or optical properties, expanding its applicability beyond traditional medicinal chemistry.

Recent studies indicate that thiazole derivatives exhibit significant antitumor properties. For example, compounds similar to (E)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile have demonstrated cytotoxic effects against various cancer cell lines. The following table summarizes key findings related to the antitumor activity of thiazole compounds:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 1.61 ± 1.92 | Induction of apoptosis via ROS |

| Compound B | A-431 | 1.98 ± 1.22 | Inhibition of Bcl-2 expression |

| This compound | MCF-7 | TBD | TBD |

The exact IC50 values and mechanisms for this compound are still under investigation, but preliminary data suggest that it may act similarly to other thiazole derivatives .

Case Studies

- Anticancer Activity :

-

Antimicrobial Properties :

- Research has also explored the antimicrobial activity of thiazole derivatives against various bacterial strains, demonstrating moderate to high inhibitory effects compared to standard antibiotics . This suggests that this compound may have applications in treating infections caused by resistant strains.

Mechanism of Action

The mechanism of action of (E)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, which can modulate the activity of these targets. The fluorophenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

The structural and functional attributes of (E)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile are best understood through comparisons with analogous compounds. Below is a systematic analysis:

Structural Analogues with Benzo[d]thiazol-2-yl Acrylonitrile Scaffolds

Compounds sharing the benzo[d]thiazol-2-yl acrylonitrile core () differ in substituents, leading to variations in properties:

*Calculated molecular weight based on formula.

†Estimated from structural data.

Key Observations :

- The target compound’s 4-hydroxyphenyl group distinguishes it from 7b and 7c, which bear isoxazole substituents.

- TP1 dye’s extended conjugation (thiophene and diphenylamino groups) enables fluorescence, unlike the target compound, which lacks such electron-rich motifs .

Thiazole-Triazole Hybrids ()

Compounds 4 and 5 in feature thiazole cores fused with triazole and pyrazole rings. Both exhibit isostructural triclinic packing, with fluorophenyl groups adopting perpendicular orientations relative to the planar thiazole-triazole system.

Substituent Effects on Bioactivity and Physicochemical Properties

- Halogen vs. Hydroxyl Substituents: The target compound’s 4-hydroxyphenyl group contrasts with chloro-/fluorophenyl substituents in compounds like (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile (). Chlorophenyl groups increase molecular weight (e.g., 347 for 7c vs. ~323 for the target) but may reduce solubility due to higher hydrophobicity .

- Antifungal vs. Antibacterial Activity: Compound 5 in (2-(benzo[d]thiazol-2-ylamino)-6-methylpyrimidin-4(3H)-one) shows weak antifungal activity against Candida albicans, whereas the target compound is selective for S. aureus. This highlights how minor structural changes (e.g., pyrimidinone vs. acrylonitrile) alter bioactivity profiles .

Biological Activity

(E)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against different cell lines, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

The compound features a thiazole ring, which is known for its diverse biological activities. The synthesis typically involves multistep processes that integrate various functional groups, enhancing its pharmacological profile. For instance, the presence of the fluorophenyl and hydroxyphenyl groups is critical for the compound's bioactivity.

Anticancer Activity

- Mechanism of Action :

-

Efficacy Against Cancer Cell Lines :

- In vitro studies indicate significant cytotoxic effects against various human cancer cell lines, including A431 (epidermoid carcinoma), HT-29 (colon cancer), and PC3 (prostate cancer). The IC50 values for these cell lines suggest a potent antiproliferative effect, with some derivatives showing IC50 values comparable to established chemotherapeutics like doxorubicin .

- Case Studies :

Antimicrobial Activity

-

Broad Spectrum Efficacy :

- The compound's derivatives have been tested against a range of pathogens, including both Gram-positive and Gram-negative bacteria. Results indicate varying degrees of antibacterial activity, with some compounds exhibiting minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .

- Synergistic Effects :

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the thiazole and phenyl rings significantly influence biological activity. For example:

- Electron-Donating Groups : The presence of electron-donating groups on the phenyl ring enhances anticancer activity due to improved interactions with target proteins.

- Fluorine Substitution : The incorporation of fluorine in the phenyl group has been linked to increased potency against cancer cell lines, likely due to enhanced lipophilicity and binding affinity .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions to introduce the 4-fluorophenyl group to the thiazole ring. Subsequent Knoevenagel condensation between the thiazole aldehyde and 4-hydroxyphenylacetonitrile yields the acrylonitrile scaffold. Thermal annealing (e.g., 150–200°C under nitrogen) may enhance crystallinity and purity .

Q. What analytical techniques are critical for structural characterization?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for confirming stereochemistry (E/Z configuration) and bond angles. Complementary techniques include:

- FT-IR : To validate nitrile (C≡N, ~2220 cm⁻¹) and hydroxyl (-OH, ~3400 cm⁻¹) functional groups.

- NMR : ¹H/¹³C NMR to resolve aromatic protons (δ 6.5–8.5 ppm) and fluorine coupling patterns (³J coupling in ¹⁹F NMR) .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : In vitro antimicrobial assays (e.g., MIC testing against S. aureus and E. coli) reveal moderate activity, likely due to the thiazole moiety’s ability to disrupt bacterial membranes. The 4-hydroxyphenyl group may enhance solubility and bioavailability. Activity trends correlate with electron-withdrawing substituents (e.g., -F) on the thiazole ring .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis?

- Methodological Answer : Use a Box-Behnken experimental design to optimize parameters:

- Factors : Temperature, catalyst loading (e.g., Pd(PPh₃)₄), and solvent polarity.

- Response Variables : Yield, purity (HPLC), and reaction time.

For example, a study on acrylonitrile derivatives achieved 85% yield at 120°C with 5 mol% catalyst in DMF, minimizing side reactions like hydrolysis of the nitrile group .

Q. How can photocatalytic degradation pathways of this compound be investigated?

- Methodological Answer : Employ TiO₂/H₂O₂ photocatalysis under UV light, monitoring degradation via LC-MS. Key steps:

- Parameter Optimization : Use central composite design to study pH, catalyst dose, and irradiation time.

- Mechanistic Insight : Identify intermediates (e.g., hydroxylated derivatives) through fragmentation patterns. The fluorophenyl group may resist oxidation, requiring longer degradation times .

Q. How can computational modeling elucidate structure-activity relationships (SAR)?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to assess interactions with biological targets (e.g., bacterial dihydrofolate reductase).

- Key Findings : The acrylonitrile group’s planarity enhances π-π stacking with aromatic residues, while the 4-hydroxyphenyl group forms hydrogen bonds. Fluorine substitution improves binding affinity by 15–20% in simulated models .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., time-kill curves vs. MIC assays). For instance, discrepancies in antifungal activity may arise from assay conditions (pH, inoculum size). Standardize protocols per CLSI guidelines and control for compound stability in DMSO stocks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.